Bicyclo[2.2.1]heptane-2,5-dione
Overview
Description
Bicyclo[2.2.1]heptane-2,5-dione, also known as norbornane-2,5-dione, is an organic compound with the molecular formula C₇H₈O₂. It is a bicyclic diketone with a rigid structure, making it an interesting subject of study in organic chemistry. The compound is known for its unique reactivity and stability, which are attributed to its bicyclic framework.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptane-2,5-dione is a complex compound with a unique structure. It’s known that similar compounds have been used as chiral diene ligands to enable asymmetric transformations , suggesting that it may interact with various enzymes or receptors to exert its effects.
Mode of Action
The exact mode of action of Bicyclo[22It’s known that the compound can participate in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The resulting products are highly enantioselective, indicating that the compound may interact with its targets in a stereo-specific manner .
Biochemical Pathways
Given its potential role in asymmetric transformations , it’s plausible that it may influence various metabolic and signaling pathways within the cell
Result of Action
The molecular and cellular effects of Bicyclo[22Its potential role in enabling asymmetric transformations suggests that it may have significant impacts on cellular processes
Action Environment
It’s known that the compound’s reactivity can be influenced by factors such as temperature and pressure
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.1]heptane-2,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as oxidoreductases and hydrolases. The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate that undergoes enzymatic transformation. For instance, it can be reduced by specific oxidoreductases, leading to the formation of reduced products that participate in further biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering signal transduction pathways. Additionally, this compound has been observed to impact the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit the activity of certain hydrolases by forming stable enzyme-inhibitor complexes. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to exert beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal studies. Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. This compound can be metabolized by oxidoreductases, leading to the formation of reduced or oxidized products that participate in further metabolic reactions. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites in cellular pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound can bind to transport proteins that mediate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it interacts with local biomolecules. The activity and function of this compound are often dependent on its precise subcellular localization, which determines its accessibility to target enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,5-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis and decarboxylation. The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same Diels-Alder reaction, but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of polymers and other advanced materials due to its rigid structure and stability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dione: Another diketone with a similar structure but different reactivity.
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic framework.
Bicyclo[2.2.2]octane-2,5-dione: A larger bicyclic diketone with different chemical properties.
Uniqueness
Bicyclo[2.2.1]heptane-2,5-dione is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-6-2-4-1-5(6)3-7(4)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBNLMXCXFOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950632 | |
Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27943-47-1 | |
Record name | Bicyclo(2.2.1)heptane-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027943471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Norbornanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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